N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
648922-74-1 |
|---|---|
Molecular Formula |
C20H17ClN2O2 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[3-(anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-9-10-19(24)18(12-15)20(25)23-17-8-4-5-14(11-17)13-22-16-6-2-1-3-7-16/h1-12,22,24H,13H2,(H,23,25) |
InChI Key |
GADZIVXQDXYBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Precursor Compounds
This method involves the direct reaction of 5-chloro-2-hydroxybenzoic acid with aniline derivatives.
Reagents :
- 5-chloro-2-hydroxybenzoic acid
- Aniline
- Coupling agents (e.g., EDC, HOBt)
-
- Dissolve 5-chloro-2-hydroxybenzoic acid in a suitable solvent (e.g., dimethylformamide).
- Add aniline and a coupling agent to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product through recrystallization.
Yield : Approximately 70-85% depending on reaction conditions.
Method 2: Multi-step Synthesis via Intermediate Formation
This method utilizes intermediates to synthesize the target compound through a series of reactions.
Reagents :
- Salicylic acid
- Chlorinated benzene derivatives
- Amines
-
- Start with salicylic acid and react it with chlorinated benzene under acidic conditions to form an intermediate.
- Subject the intermediate to amination using aniline to introduce the anilinomethyl group.
- Acylate the resulting compound with acetic anhydride or similar reagents to form this compound.
Yield : Typically yields around 60-75%.
Reaction Conditions and Optimization
The efficiency of these synthesis methods can be influenced by various factors, including temperature, solvent choice, and reaction time.
Temperature Optimization
- Reactions are generally conducted at temperatures ranging from room temperature to reflux conditions (around 100°C).
Solvent Selection
- Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Time Management
- Reaction times can vary from a few hours to several days, depending on the method and desired yield.
Comparative Analysis of Preparation Methods
| Method | Reagents Used | Yield (%) | Key Steps |
|---|---|---|---|
| Method 1 | Salicylic acid, aniline | 70-85 | Direct coupling |
| Method 2 | Salicylic acid, chlorinated benzene | 60-75 | Multi-step with intermediates |
Chemical Reactions Analysis
Types of Reactions
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Affecting Signal Transduction: Influencing intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological activity of salicylanilide derivatives is heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Antimycobacterial Activity
- This compound: While specific data are lacking, analogs like 8l and 9f (IC50: 32 µM) demonstrate that substitutions such as benzyl and chlorophenyl enhance antitubercular activity, surpassing isoniazid .
- IMD-0354 : Primarily a kinase inhibitor, it exhibits antimicrobial activity (MIC: 0.25 µg/mL against S. aureus) due to trifluoromethyl groups enhancing membrane permeability .
Antifungal Activity
- Compound 8f/8g : Substitutions with 3-chlorophenyl and benzyl groups yield potent antifungal activity (MIC: 3.9 µM against Candida krusei) .
- IMD-0354 : Less effective in antifungal contexts, highlighting the importance of specific substituents like chlorophenyl over trifluoromethyl .
Solubility and Lipophilicity
- Niclosamide derivative B17 : Improved solubility (10.6 mg/mL in DMSO vs. 1.6 mg/mL for niclosamide) due to structural modifications .
- IMD-0354 : High lipophilicity from -CF3 groups may limit aqueous solubility but enhance cell penetration .
Structure-Activity Relationships (SAR)
- Trifluoromethyl Groups : Critical for kinase inhibition (e.g., IMD-0354) and antimicrobial potency but may reduce solubility .
- Chlorophenyl and Benzyl Groups : Enhance antimycobacterial and antifungal activity via hydrophobic interactions with target enzymes .
- Amino Groups: In niclosamide derivative A17, the -NH2 group improves antiviral activity by facilitating hydrogen bonding with viral proteins .
Biological Activity
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 352.8 g/mol. The compound features an anilinomethyl group attached to a phenyl ring, a chloro substituent, and a hydroxybenzamide moiety, which contribute to its distinct biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing potential as an antimicrobial agent. The compound's structure allows for effective interaction with microbial cell components, leading to inhibition of growth and replication.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against the hepatitis B virus (HBV). Studies suggest that similar benzamide derivatives can reduce cytoplasmic HBV DNA levels by interfering with viral nucleocapsid assembly . This mechanism involves specific interactions with viral core proteins, which could be leveraged for therapeutic development against HBV.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or viral replication.
- Disruption of Cellular Processes : By interacting with specific cellular targets, it can disrupt essential processes such as protein synthesis and energy metabolism.
- Formation of Complexes : Similar compounds have been shown to form complexes with target proteins, altering their function and leading to biological effects .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various pathogens. For instance, a study reported significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that the unique combination of functional groups in this compound enhances its biological activity. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide | CHClNO | Contains a tert-butyl group |
| N-(3-benzylphenyl)-5-chloro-2-hydroxybenzamide | CHClNO | Benzyl substitution alters sterics |
| N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide | CHClNO | Contains an amino group |
This table illustrates how variations in substituents can influence the biological activity of benzamide derivatives.
Clinical Implications
While preclinical studies show promise, further research is necessary to evaluate the clinical applicability of this compound. Its potential use in treating infections caused by resistant strains warrants investigation into dosage optimization and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
